
1-(2,3,4,5,6,7,8-Heptadeuterionaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol
Overview
Description
(±)-Propranolol-d7 is intended for use as an internal standard for the quantification of propranolol by GC- or LC-MS. (±)-Propranolol is a β-adrenergic receptor (β-AR) antagonist (Kds = 6.91, 0.832, and 117.49 nM for human β1-, β2-, and β3-ARs, respectively). It reduces mean blood pressure, resting heart rate, and contractility and increases AV conduction time in dogs. (±)-Propranolol restores normal sinus rhythm in dogs with ouabain-induced arrhythmias (ED50 = 3.8 mg/kg). It also acts as a non-specific serotonin receptor antagonist, reducing tranylcypromine/L-tryptophan-induced hyperactivity in rats. Formulations containing (±)-propranolol have been used for the treatment of hypertension, angina pectoris, and cardiac ischemia.
Mechanism of Action
Biochemical Pathways
The action of Propranolol-d7 (ring-d7) leads to vasoconstriction and the inhibition of angiogenic factors like vascular endothelial growth factor (VEGF) and basic growth factor of fibroblasts (bFGF) . It also induces apoptosis of endothelial cells . These effects can influence various biochemical pathways, particularly those involved in cardiovascular function and regulation .
Pharmacokinetics
Propranolol-d7 (ring-d7) undergoes extensive first-pass metabolism in the liver . It is metabolized to active and inactive compounds through aromatic hydroxylation, N-dealkylation, and direct glucuronidation . The drug’s pharmacokinetic profile can be affected by factors such as age, liver function, and the presence of other medications .
Action Environment
The action, efficacy, and stability of Propranolol-d7 (ring-d7) can be influenced by various environmental factors. For instance, the presence of food can increase portal blood flow and decrease liver metabolism, affecting the absorption and metabolism of the drug . Additionally, the drug’s action can be influenced by the patient’s physiological state, such as liver function .
Biological Activity
1-(2,3,4,5,6,7,8-Heptadeuterionaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol is a deuterated compound that has garnered interest in various fields of biological and chemical research. The presence of deuterium atoms in its structure allows for unique applications in tracing and analyzing biological processes. This article explores the biological activity of this compound, synthesizing findings from diverse sources and highlighting its potential implications.
Chemical Structure and Properties
The molecular formula of this compound is C16H21D7NO2. The presence of seven deuterium atoms enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Property | Value |
---|---|
Molecular Formula | C16H21D7NO2 |
Molar Mass | 281.41 g/mol |
Deuterium Substitution | 7 deuterium atoms |
Functional Groups | Ether, Amine |
The biological activity of this compound can be inferred from its structural analogs and the general properties of similar compounds. The naphthalene moiety is known for its interactions with various biological targets including enzymes and receptors. The deuteration may influence the pharmacokinetics and metabolic pathways compared to non-deuterated counterparts.
Pharmacological Applications
This compound has potential applications in:
- Drug Development : Its unique isotopic labeling can aid in understanding drug metabolism.
- Biochemical Research : Used as a tracer in studies involving metabolic pathways due to the distinct NMR signals produced by deuterium.
Study on Metabolic Pathways
A study investigated the metabolic fate of similar naphthalene derivatives using deuterated compounds as tracers. The results indicated that deuteration significantly alters the metabolic pathways by affecting enzyme interactions and stability in biological systems .
Interaction Studies
Research has shown that compounds with similar structures to this compound exhibit significant binding affinity to various receptors. For instance:
Properties
IUPAC Name |
1-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3/i3D,4D,5D,6D,7D,8D,9D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHHHDLHHXJYJD-MIBSYSDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OCC(CNC(C)C)O)[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344298-99-3 | |
Record name | 344298-99-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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